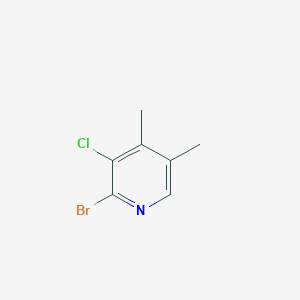
2-(2-Furyl)-4-methylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Furyl)-4-methylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a furyl group at the 2-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4-methylpyrrole can be achieved through several methods. One common approach involves the reaction of furfural with an appropriate pyrrole derivative under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a furyl halide is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(2-Furyl)-4-methylpyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furyl and pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furyl and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
2-(2-Furyl)-4-methylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-Furyl)-4-methylpyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key cellular processes.
相似化合物的比较
2-(2-Furyl)-4-methylpyrrole can be compared with other similar compounds, such as:
2-Furylpyrrole: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
4-Methylpyrrole: Lacks the furyl group, leading to different applications and biological activities.
2-(2-Furyl)-5-methylpyrrole: The methyl group is at the 5-position instead of the 4-position, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H9NO/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |
InChI 键 |
GUBMDGGOTWQOSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


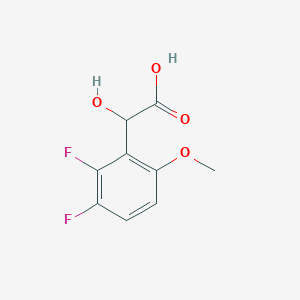
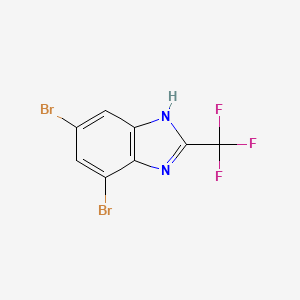

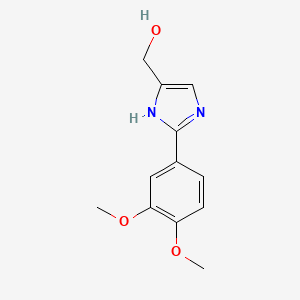

![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
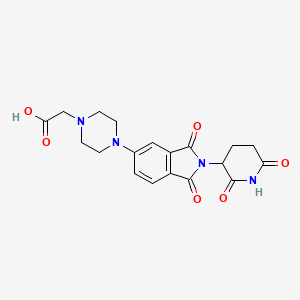
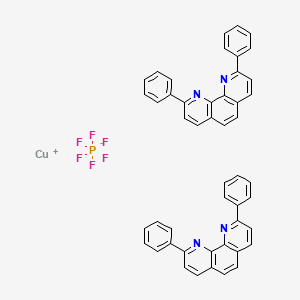
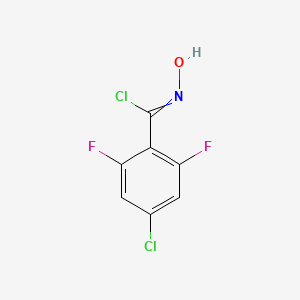
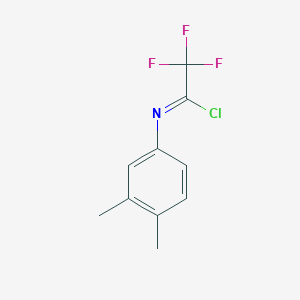
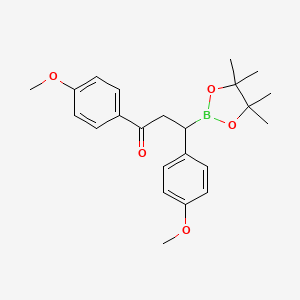
![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)
![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)
